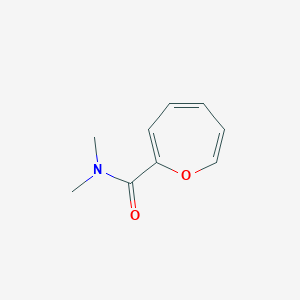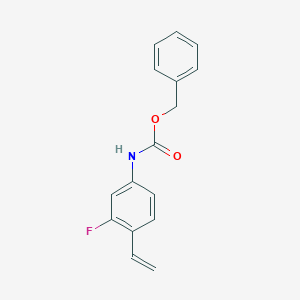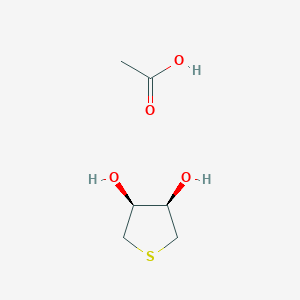![molecular formula C24H30O3Si B14200919 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one CAS No. 918129-25-6](/img/structure/B14200919.png)
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one is a synthetic organic compound with a complex structure It features a furanone core, a hexyl side chain, a methoxy group, and a silyl group substituted with diphenyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the furanone core through a cyclization reaction. The hexyl side chain can be introduced via alkylation, and the methoxy group can be added through methylation. The silyl group is then introduced using a silylation reagent, such as chloromethyl(diphenyl)silane, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furanone core can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexyl-5-methoxy-5-[methyl(phenyl)silyl]furan-2(5H)-one: Similar structure but with a phenyl group instead of diphenyl.
3-Hexyl-5-methoxy-5-[methyl(trimethylsilyl)]furan-2(5H)-one: Similar structure but with a trimethylsilyl group instead of diphenylsilyl.
3-Hexyl-5-methoxy-5-[methyl(tert-butyl)silyl]furan-2(5H)-one: Similar structure but with a tert-butyl group instead of diphenylsilyl.
Uniqueness
The uniqueness of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the diphenylsilyl group, in particular, may influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
918129-25-6 |
|---|---|
Formule moléculaire |
C24H30O3Si |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
3-hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2-one |
InChI |
InChI=1S/C24H30O3Si/c1-4-5-6-9-14-20-19-24(26-2,27-23(20)25)28(3,21-15-10-7-11-16-21)22-17-12-8-13-18-22/h7-8,10-13,15-19H,4-6,9,14H2,1-3H3 |
Clé InChI |
RLLJRCYRRMLMKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(OC1=O)(OC)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)

![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)





